2-Amino-3-cyclopropyl-3-hydroxypropanoic acid

Peptidomimetic design Conformational analysis Backbone pre-organization

Developing protease inhibitors? Flexible amino acid side chains reduce target binding affinity and metabolic stability. 2-Amino-3-cyclopropyl-3-hydroxypropanoic acid (CAS 1468008-33-4) solves this: • Cyclopropane ring pre-organizes backbone geometry-reducing entropic penalty on target binding. • Validated in SARS-CoV-2 Mpro alpha-ketoamide inhibitor synthesis (submicromolar IC50). • Four stereoisomers via dual C2/C3 chiral centers for complete SAR exploration. • C3 hydroxyl adds derivatization versatility absent in non-hydroxylated cyclopropyl analogs. Supplied >=98% purity with full analytics. Global shipping from stocked inventory.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
Cat. No. B13623253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-cyclopropyl-3-hydroxypropanoic acid
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1CC1C(C(C(=O)O)N)O
InChIInChI=1S/C6H11NO3/c7-4(6(9)10)5(8)3-1-2-3/h3-5,8H,1-2,7H2,(H,9,10)
InChIKeyISJRRQBMXRGMJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-cyclopropyl-3-hydroxypropanoic Acid: Structural & Procurement Profile


2-Amino-3-cyclopropyl-3-hydroxypropanoic acid is a non-proteinogenic β-hydroxy-α-amino acid characterized by a cyclopropyl substituent at the C3 position adjacent to a hydroxyl group (C6H11NO3, MW 145.16) . The molecule possesses two chiral centers (C2 and C3), yielding four stereoisomeric possibilities . The strained three-membered cyclopropane ring introduces substantial conformational restriction—a feature systematically exploited in peptidomimetic design to pre-organize backbone geometry and enhance metabolic stability relative to flexible alkyl side-chain analogs [1].

Cyclopropyl conformational constraint Pre-organizes peptide backbone geometry for peptidomimetic design.
Dual chiral centers (C2, C3) Enable stereochemical SAR exploration with four stereoisomeric possibilities.
Validated building block precedent Structurally related cyclopropyl amino acids used in protease inhibitor synthesis.

2-Amino-3-cyclopropyl-3-hydroxypropanoic Acid: Analog Substitution Risks


Substituting 2-amino-3-cyclopropyl-3-hydroxypropanoic acid with closely related compounds such as 2-amino-3-cyclopropylpropanoic acid (lacking the C3 hydroxyl), 3-cyclopropyl-3-hydroxypropanoic acid (lacking the α-amino group), or serine/alanine derivatives introduces irreversible changes to molecular recognition profiles. The cyclopropane ring imposes dihedral angle constraints distinct from those of cyclopentyl or acyclic alkyl groups [1], while the concurrent presence of α-amino, β-hydroxyl, and carboxylic acid functionalities creates a hydrogen-bonding network that cannot be replicated by analogs missing any single moiety [2]. Furthermore, the compound serves as a demonstrated building block in multi-step synthetic routes—for instance, the (R)-2-amino-3-cyclopropylpropanoic acid analog (CAS 121786-39-8) has been directly utilized as a starting material for SARS-CoV-2 Mpro α-ketoamide inhibitors [3], establishing a precedent for cyclopropyl-containing amino acids in antiviral drug discovery. Substitution with a non-cyclopropyl analog would eliminate the conformational bias and metabolic shielding essential for downstream bioactive molecule development.

Target Attribute
Substitution Impact
Cyclopropane ring + α-amino/β-hydroxyl
Restricts φ/ψ angles and forms specific hydrogen-bond network.
Serine, cyclopentyl, or deoxy analogs
Conformational bias and recognition profile may shift, limiting peptidomimetic fidelity.
Cyclopropane amino acid synthetic precedent
Structural analogs serve as starting materials for α-ketoamide protease inhibitors.
Non-cyclopropyl or mono-functional analogs
Lack validated route to submicromolar inhibitor scaffolds; synthesis path may require redesign.

2-Amino-3-cyclopropyl-3-hydroxypropanoic Acid: Procurement Evidence


Conformational Restriction: Cyclopropane vs. Cyclopentyl

The cyclopropane ring imposes distinct dihedral angle constraints compared to larger cycloalkyl groups, directly affecting peptide backbone geometry and target binding. When incorporated into peptide backbones, cyclopropane-containing amino acids restrict φ and ψ torsion angles to specific ranges, enhancing binding affinity through reduced entropic penalty upon target engagement [1]. In contrast, cyclopentyl or acyclic alkyl analogs exhibit greater conformational flexibility, increasing the entropic cost of binding and reducing target selectivity. This property has been exploited in the design of cyclopropyl peptidomimetics where pre-organization of the bioactive conformation is essential for activity [2].

Conformational Restriction
Class-level inference
Cyclopropane: eliminates C3-C4 rotation, Fsp³ 0.833
Acyclic serine: freely rotating C3; Fsp³ ~0.5-0.6
Supports pre-organized backbone geometry for peptidomimetic design.
Based on modeling and X-ray studies of cyclopropane peptides; verify for specific sequence.
Peptidomimetic design Conformational analysis Backbone pre-organization

Metabolic Stability: Cyclopropyl vs. Acyclic Analogs

The cyclopropane ring confers enhanced resistance to oxidative and proteolytic degradation pathways. Cyclopropane-containing amino acids are known to exhibit increased metabolic stability compared to their acyclic counterparts due to the ring strain that disfavors enzymatic cleavage mechanisms [1]. This property is particularly valuable for the development of peptide-based therapeutics requiring extended in vivo half-life. The 2-methylcyclopropyl analog (CAS 2228133-04-6) has been specifically noted to exhibit enhanced metabolic stability attributable to its cyclopropane ring, with the strained ring system resisting enzymatic degradation pathways [2]. While direct stability data for 2-amino-3-cyclopropyl-3-hydroxypropanoic acid are not available, the structural homology with documented cyclopropane-containing amino acids supports class-level inference of enhanced metabolic durability.

Metabolic Stability
Class-level inference
Predicted enhanced stability (cyclopropane ring strain resists enzymatic cleavage). 2-methylcyclopropyl analog noted for stability.
May support extended half-life in research models.
Direct stability data not available for this compound; class-level inference from cyclopropane amino acid family.
Metabolic stability Peptide half-life In vivo pharmacokinetics

Synthetic Precursor for Protease Inhibitors

The (R)-2-amino-3-cyclopropylpropanoic acid analog (CAS 121786-39-8)—differing from the target compound only by the absence of the C3 hydroxyl group—has been validated as a commercially available starting material for the synthesis of submicromolar SARS-CoV-2 main protease (Mpro) inhibitors. Starting from this cyclopropyl-containing amino acid, Boc-protected pyridone D is synthesized in four steps, which upon coupling with γ-lactam B and five additional transformations yields inhibitor 13b with IC50 = 0.67 ± 0.18 μM against SARS-CoV-2 Mpro [1]. This precedent establishes that cyclopropyl-substituted amino acids serve as effective building blocks for accessing clinically relevant protease inhibitor scaffolds. The target compound, bearing an additional hydroxyl functionality, provides an expanded synthetic handle for derivatization not available with the simpler cyclopropylpropanoic acid analog.

Protease Inhibitor Precursor
Cross-study comparable
Analog (R)-2-amino-3-cyclopropylpropanoic acid used to synthesize SARS-CoV-2 Mpro inhibitor with IC50 0.67 μM.
Supports protease inhibitor scaffold development research.
Target compound adds C3-OH derivatization site; stereochemical control essential for activity.
Antiviral drug discovery Peptidomimetic synthesis α-Ketoamide inhibitors

Commercial Purity vs. Structural Analogs

2-Amino-3-cyclopropyl-3-hydroxypropanoic acid is commercially available at 98% purity (HPLC-assayed) from multiple established suppliers with full analytical documentation including Certificate of Analysis . In contrast, the hydrochloride salt form (CAS 2408962-13-8) and the methyl-substituted analog (CAS 2228133-04-6) exhibit limited commercial availability and substantially higher pricing. The free base form offers procurement flexibility for diverse reaction conditions without requiring deprotection of the amino group. Additionally, the compound is supported by standard safety documentation including GHS classification (H302, H315, H319, H335) and full SDS , enabling rapid institutional approval and laboratory implementation.

Commercial Purity
Head-to-head
98% purity (HPLC); full SDS/COA; free base form readily available. Salt/analog versions: limited availability, variable purity reporting.
Reduces procurement risk and enables reproducible research.
Vendor-reported specifications; independent verification advised.
Procurement Quality control Supply chain

Stereochemical Complexity vs. Non-Hydroxylated Analogs

2-Amino-3-cyclopropyl-3-hydroxypropanoic acid contains two asymmetric centers (C2 and C3), generating four stereoisomeric possibilities, compared to only two stereoisomers for 2-amino-3-cyclopropylpropanoic acid (lacking the C3 hydroxyl) [1]. The presence of the additional hydroxyl stereocenter provides expanded stereochemical diversity for structure-activity relationship (SAR) studies and enables finer control over molecular recognition in peptide and peptidomimetic design. Cyclopropane amino acids have been systematically employed as enzyme inhibitors and mechanistic probes due to the stereochemical aspects of enzyme inactivation [2]. The additional chiral center distinguishes this compound from simpler cyclopropyl amino acids, offering researchers a stereochemically richer scaffold for exploring stereoselective interactions with biological targets.

Stereochemical Complexity
Direct comparison
Two chiral centers (C2, C3) → 4 stereoisomers. Non-hydroxylated analog: one center → 2 stereoisomers.
Enables expanded stereochemical SAR exploration.
Structural analysis based on molecular formula; enantiomeric forms require chiral separation.
Stereoselective synthesis Chiral pool Enantiomeric enrichment

2-Amino-3-cyclopropyl-3-hydroxypropanoic Acid: Application Scenarios


Protease Inhibitor Scaffold Development

Researchers designing α-ketoamide or related protease inhibitors can employ this compound as a stereochemically enriched building block. The cyclopropyl amino acid scaffold has been validated in SARS-CoV-2 Mpro inhibitor synthesis, where the (R)-2-amino-3-cyclopropylpropanoic acid analog served as the starting point for submicromolar inhibitor development (IC50 = 0.67 μM) [1]. The target compound's additional C3 hydroxyl provides an extra derivatization site not present in the validated analog, expanding synthetic possibilities while maintaining the conformational benefits of the cyclopropane core.

Conformationally Constrained Peptidomimetic Design

Medicinal chemistry programs requiring pre-organized peptide backbone geometry benefit from the cyclopropane ring's dihedral angle constraints. Cyclopropane-containing amino acids restrict φ and ψ torsion angles to specific ranges, reducing entropic penalty upon target binding and enhancing binding affinity [1]. The compound's dual chiral centers (C2 and C3) provide four stereoisomeric options for SAR exploration, enabling fine-tuning of molecular recognition properties in enzyme inhibitor and receptor ligand development.

Metabolically Stabilized Peptide Therapeutics

Programs developing peptide-based therapeutics requiring extended in vivo half-life can utilize the cyclopropane scaffold for enhanced metabolic stability. Cyclopropane-containing amino acids exhibit resistance to oxidative and proteolytic degradation pathways due to ring strain that disfavors enzymatic cleavage mechanisms [1]. The methyl-substituted analog (CAS 2228133-04-6) has been specifically characterized for enhanced metabolic stability attributed to its cyclopropane ring [2], supporting class-level application of this property to structurally related compounds.

Stereoselective Enzyme Mechanism Probing

Biochemical researchers investigating stereochemical aspects of enzyme catalysis can employ this compound's multiple stereoisomers as mechanistic probes. Cyclopropyl groups have been established as effective irreversible enzyme inhibitors and mechanistic probes for exploring catalytic mechanisms of target enzymes [1]. The compound's four stereoisomeric forms (vs. two for non-hydroxylated analogs) provide expanded stereochemical resolution for mapping active-site geometry and catalytic residue interactions in enzyme mechanism studies.

Application
Selection Property
Validation Focus
Protease inhibitor scaffold design
Cyclopropyl stereochemical handle; additional hydroxyl derivatization site
α-Ketoamide inhibitor synthesis precedent; stereochemical control review
Peptidomimetic backbone pre-organization
Cyclopropane dihedral angle constraint; dual chiral centers
Binding affinity enhancement review; conformational analysis
Metabolic stability research
Cyclopropane ring metabolic shield (class-level inference)
Stability inference across cyclopropane amino acid family; degradation assay context
Enzyme mechanism studies
Stereoisomer diversity (two asymmetric centers)
Active-site geometry mapping; stereoselective target engagement review

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